molecular formula C14H10BrFO2 B14017853 Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate

Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14017853
M. Wt: 309.13 g/mol
InChI Key: ITQAFDMHQFCMOI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with a carboxylate ester group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a popular method for the synthesis of biphenyl derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Solvents: Commonly used solvents include dioxane and tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl structures .

Scientific Research Applications

Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The compound can modulate signal transduction pathways and affect the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate ester group. This combination of features makes it a versatile compound in organic synthesis and various scientific applications .

Properties

Molecular Formula

C14H10BrFO2

Molecular Weight

309.13 g/mol

IUPAC Name

methyl 5-bromo-2-fluoro-3-phenylbenzoate

InChI

InChI=1S/C14H10BrFO2/c1-18-14(17)12-8-10(15)7-11(13(12)16)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

ITQAFDMHQFCMOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1F)C2=CC=CC=C2)Br

Origin of Product

United States

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